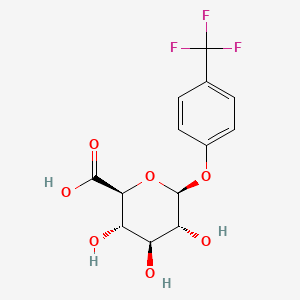
4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid is a biochemical used for proteomics research . It has a molecular weight of 338.23 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C13H13F3O7 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are represented by its molecular weight of 338.23 . Further details about its physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
- Research on 4-methyl-2,6-diformylphenol (DFP), a compound used to develop chemosensors for detecting metal ions and other analytes, highlights the potential of structurally similar compounds for applications in chemical sensing. DFP-based chemosensors have demonstrated high selectivity and sensitivity, suggesting that related compounds could also be useful in creating sensitive detection systems for various environmental and biological applications (Roy, 2021).
Drug Degradation and Stability Studies
- A study on nitisinone, a compound with a trifluoromethyl group similar to 4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid, examined its stability and degradation products. Understanding the stability and degradation pathways of such compounds is crucial for their development and use in medical applications, including their potential role in treating rare metabolic diseases (Barchańska et al., 2019).
Biomedical Applications of Polymers
- Polymers like poly(glutamic acid) and poly(lysine) have been synthesized both chemically and microbiologically for biomedical applications, including drug delivery carriers and biological adhesives. Their water solubility, biodegradability, and non-toxicity make them suitable for a wide range of biomedical uses. Similar research could be applicable to the development and application of this compound in the field of medicine (Shih et al., 2004).
Wirkmechanismus
Target of Action
The primary targets of 4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid are currently unknown. This compound is a biochemical used for proteomics research
Biochemical Pathways
It is known to be a metabolite of mono- and disubstituted phenols in rats , suggesting it may play a role in the metabolism of these compounds.
Pharmacokinetics
Its molecular weight is 338.23 , which may influence its absorption and distribution in the body
Result of Action
As a biochemical used in proteomics research , it may have various effects depending on the context of its use. More research is needed to describe these effects in detail.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and efficacy .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(trifluoromethyl)phenoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O7/c14-13(15,16)5-1-3-6(4-2-5)22-12-9(19)7(17)8(18)10(23-12)11(20)21/h1-4,7-10,12,17-19H,(H,20,21)/t7-,8-,9+,10-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSOTMHOSNMJEN-GOVZDWNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4](/img/structure/B588852.png)
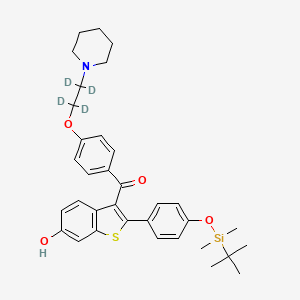
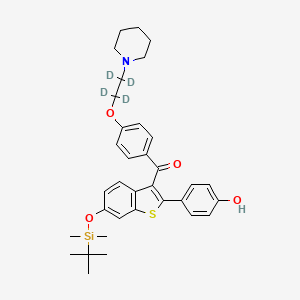
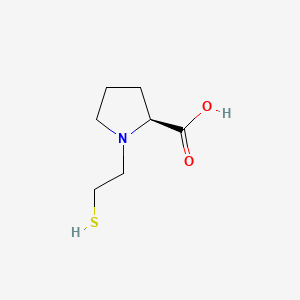
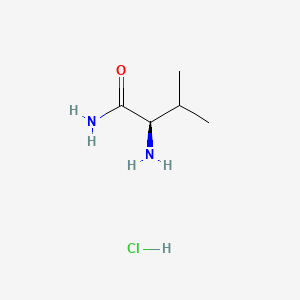

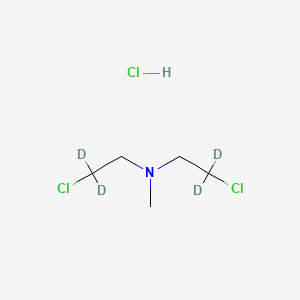
![butyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B588870.png)
